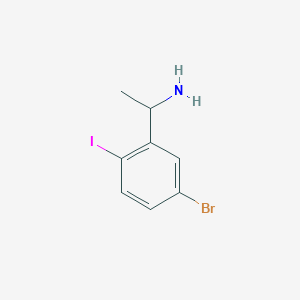
.beta-Penta-O-galloyl-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
.beta-Penta-O-galloyl-D-glucose is a hydrolyzable tannin that belongs to the group of gallotannins. It is composed of five galloyl groups attached to a glucose molecule. This compound is found in various plants and has been studied for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
.beta-Penta-O-galloyl-D-glucose can be synthesized through the esterification of glucose with gallic acid. The process involves the use of protective groups to ensure selective esterification at the desired positions on the glucose molecule. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as pomegranate, sumac, and tree peony. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) .
Analyse Des Réactions Chimiques
Types of Reactions
.beta-Penta-O-galloyl-D-glucose undergoes various chemical reactions, including:
Oxidation: Depending on the pH, the compound can undergo oxidation reactions.
Hydrolysis: The ester bonds in this compound can be hydrolyzed to release gallic acid and glucose.
Complexation: The compound can form complexes with metal ions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include gallic acid, glucose, and various oxidation products .
Applications De Recherche Scientifique
.beta-Penta-O-galloyl-D-glucose has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anti-cancer and anti-diabetic effects.
Industry: Used in the development of natural antioxidants and preservatives .
Mécanisme D'action
The mechanism of action of .beta-Penta-O-galloyl-D-glucose involves multiple molecular targets and pathways. It exerts its effects by:
Modulating Signaling Pathways: It affects pathways such as the GSK3β/β-catenin pathway, leading to apoptosis and autophagy in cancer cells.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
.beta-Penta-O-galloyl-D-glucose is unique due to its structure and wide range of biological activities. Similar compounds include:
Ellagitannins: These compounds also contain multiple galloyl groups but differ in their structural arrangement.
Other Gallotannins: Compounds like 1,2,3,4,6-pentakis-O-galloyl-beta-D-glucose share similar properties but may have different biological activities .
This compound stands out due to its potent anti-cancer and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
[3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNZEYHSMRWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
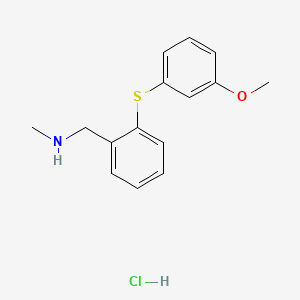


![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)
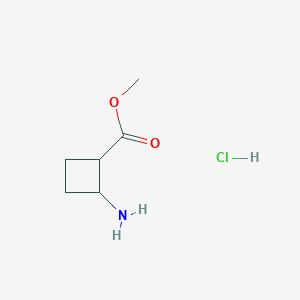
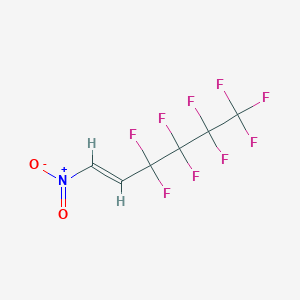
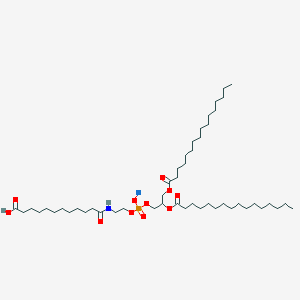
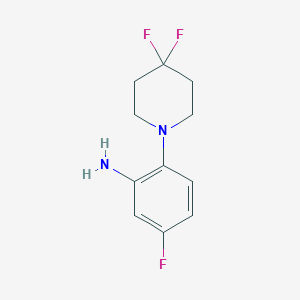
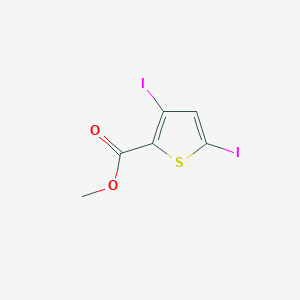

![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
